2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene

Descripción general

Descripción

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27500 . It is also known by other names such as Oxirane, methyl-, polymer with oxirane, mono-2-propenyl ether . This compound is a polymer formed from the reaction of methyloxirane and oxirane with 3-prop-2-enoxyprop-1-ene.

Métodos De Preparación

The preparation of 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene typically involves the polymerization of methyloxirane and oxirane with 3-prop-2-enoxyprop-1-ene. One common method is to react allyl alcohol with ether solvents containing acidic or basic catalysts . This reaction can be carried out under controlled temperature and pressure conditions to achieve the desired polymer.

Análisis De Reacciones Químicas

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is available regarding the applications of compounds containing "2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene":

While a specific detailed article focusing solely on the applications of "this compound" with comprehensive data tables and case studies is not available in the search results, information regarding the components and related compounds provides insight into potential applications.

Scientific Research Applications

2-Methyloxirane (Propylene Oxide):

- Production of other chemicals: It is used in the production of other chemicals, which, in turn, are used to produce a wide variety of industrial and consumer products, paint strippers, and aerosol paints .

- Food additive: It is approved as a food additive and is permitted solely for use as a starch modifying agent . Due to its chemical nature, it dissipates during processing and is not present in the final food .

- Monomer in polymer production: It is used as a monomer in the polymer production of polyether polyols, which are used in the production of polyurethane foams for furniture and automotive industries .

- Stabilizer: Functions as a stabilizer for dichloromethane and other chlorinated hydrocarbon solvents; in paint, lacquer, and varnish production; as an anti-corrosion additive; and in construction material production .

- Intermediate in manufacturing: Serves as an intermediate in manufacturing laboratory chemicals such as propylene glycol (used in producing unsaturated polyester resin in textile and plastics industries) and butanediol .

- Isoprene Epoxydiols (IEPOX): Derivatives like cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol are synthesized from 2-methyloxirane and have roles relating to atmospheric chemistry .

Formaldehyde; 2-Methyloxirane; 4-Nonylphenol Polymer: - Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

- Biology: Employed in the development of biomaterials and drug delivery systems.

- Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.

- Industry: Applied in the production of adhesives, coatings, and emulsifiers.

Mechanism of Action

Mecanismo De Acción

The mechanism of action of 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene involves its interaction with molecular targets and pathways within the system it is applied to. For instance, as a surfactant, it reduces surface tension by aligning at the interface of two phases, such as oil and water. In biological systems, it may interact with cellular membranes or proteins, influencing their function and stability .

Comparación Con Compuestos Similares

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene can be compared with similar compounds such as:

2-methyloxirane;oxirane;1-prop-2-enoxybutane: This compound has a similar structure but differs in the length of the carbon chain attached to the oxirane ring.

Polyethylene-polypropylene glycol monoallyl ether: This compound is another polymer with similar functional groups but different polymerization patterns.

The uniqueness of this compound lies in its specific polymer structure and the combination of functional groups, which confer distinct properties and applications.

Actividad Biológica

2-Methyloxirane; oxirane; 3-prop-2-enoxyprop-1-ene, commonly referred to as allyl glycidyl ether, is an organic compound with a complex structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.275 g/mol

- CAS Number : 9041-33-2

- Structure : Contains an epoxide group which contributes to its reactivity and biological interactions.

The biological activity of 2-methyloxirane is primarily attributed to its epoxide structure, which allows it to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms are noted:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it has been shown to influence cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .

- Cellular Effects : Exposure to this compound can lead to oxidative stress in cells, resulting in alterations in gene expression related to detoxification and stress response pathways .

- Toxicological Impact : In laboratory studies, high concentrations have resulted in respiratory distress and irritation in animal models, indicating potential toxic effects upon exposure .

Biological Activity Data

Case Study 1: Occupational Exposure

A study involving 279 workers exposed to allyl glycidyl ether over a long duration reported no significant adverse health effects attributed directly to the compound. However, mild respiratory symptoms were noted among a small subset of workers, suggesting that prolonged exposure could lead to chronic effects .

Case Study 2: Acute Exposure in Animals

In a controlled study with rats and guinea pigs exposed to high concentrations (4000 ppm) for four hours, significant mortality was observed alongside respiratory distress and ocular irritation. This underscores the compound's acute toxicity profile and the need for careful handling in industrial settings .

Pharmacokinetics

The pharmacokinetic profile of 2-methyloxirane indicates rapid absorption and distribution within biological systems. Metabolism occurs primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

Propiedades

IUPAC Name |

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O.C3H6O.C2H4O/c1-3-5-7-6-4-2;1-3-2-4-3;1-2-3-1/h3-4H,1-2,5-6H2;3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDKJJTEDIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

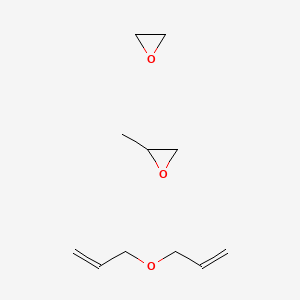

CC1CO1.C=CCOCC=C.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-33-2 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.